2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide
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Overview
Description
2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide is a complex organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxamide group can produce an amine derivative.
Scientific Research Applications
2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit key enzymes or receptors involved in disease processes, such as the PI3K/Akt/mTOR signaling pathway in cancer cells . The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N-phenylnaphthalene-2-carboxamide: Known for its antimicrobial activity.
Carbazole derivatives: A broad class of compounds with diverse applications in materials science and medicinal chemistry.
Uniqueness
2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Properties
CAS No. |
84809-06-3 |
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Molecular Formula |
C24H18N2O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-hydroxy-N-(4-methylphenyl)-11H-benzo[a]carbazole-3-carboxamide |
InChI |
InChI=1S/C24H18N2O2/c1-14-6-9-16(10-7-14)25-24(28)20-12-15-8-11-18-17-4-2-3-5-21(17)26-23(18)19(15)13-22(20)27/h2-13,26-27H,1H3,(H,25,28) |
InChI Key |
WMFMXCCUWWWUMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C3C(=C2)C=CC4=C3NC5=CC=CC=C45)O |
Origin of Product |
United States |
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